molecular formula C12H20O5 B14565122 Propanedioic acid, (3-methyl-2-oxobutyl)-, diethyl ester CAS No. 61337-00-6

Propanedioic acid, (3-methyl-2-oxobutyl)-, diethyl ester

Cat. No.: B14565122
CAS No.: 61337-00-6
M. Wt: 244.28 g/mol
InChI Key: BRPNYTGAZPLHDI-UHFFFAOYSA-N
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Description

Propanedioic acid, (3-methyl-2-oxobutyl)-, diethyl ester is an organic compound with the molecular formula C12H20O5. It is a diester derivative of propanedioic acid, featuring a 3-methyl-2-oxobutyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, (3-methyl-2-oxobutyl)-, diethyl ester can be synthesized through esterification reactions. One common method involves the reaction of propanedioic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the diethyl ester. The reaction typically requires heating under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (3-methyl-2-oxobutyl)-, diethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the ester groups.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed to reduce the ester groups to alcohols.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Hydrolysis: Propanedioic acid and ethanol are formed.

    Reduction: The corresponding alcohol derivatives are produced.

    Substitution: Various substituted esters or amides can be formed depending on the nucleophile used.

Scientific Research Applications

Propanedioic acid, (3-methyl-2-oxobutyl)-, diethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of propanedioic acid, (3-methyl-2-oxobutyl)-, diethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acid moieties, which can then participate in further chemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Propanedioic acid, diethyl ester: Lacks the 3-methyl-2-oxobutyl group, making it less complex.

    Propanedioic acid, (2-oxobutyl)-, diethyl ester: Similar structure but with a different substituent group.

    Propanedioic acid, (3-methyl-2-oxopropyl)-, diethyl ester: Another derivative with a different substituent group.

Uniqueness

Propanedioic acid, (3-methyl-2-oxobutyl)-, diethyl ester is unique due to its specific substituent group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

61337-00-6

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

diethyl 2-(3-methyl-2-oxobutyl)propanedioate

InChI

InChI=1S/C12H20O5/c1-5-16-11(14)9(12(15)17-6-2)7-10(13)8(3)4/h8-9H,5-7H2,1-4H3

InChI Key

BRPNYTGAZPLHDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)C(C)C)C(=O)OCC

Origin of Product

United States

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